![molecular formula C17H15ClN2O5S B2418308 N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide CAS No. 941947-28-0](/img/structure/B2418308.png)
N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Yan and colleagues reported the synthesis of a class of new functionalized spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition of azomethine ylide acquired from sarcosine and paraformaldehyde with several 2-(1-benzyl-5-chloro-2-oxoindolin-3-ylidene)malononitriles .Molecular Structure Analysis
The molecular structure of N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide is characterized by a spirooxindole scaffold, which is a very important spiro-heterocyclic compound in drug design processes . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of functionalized spirooxindole-pyrrolidine derivatives was achieved via 1,3-dipolar cycloaddition of azomethine ylide .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest to researchers who synthesize a variety of indole derivatives for screening different pharmacological activities .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new derivatives for cancer treatment .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives have been found to have antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown potential as antimicrobial agents . This makes them potentially useful in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Future Directions
The future directions for research on N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide and similar compounds could involve the development of novel synthetic procedures and the discovery of novel therapeutic candidate molecules . These compounds have potential pharmaceutical activity and could be used in the production of various types of medicines .
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-[2-(5-chloro-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-26(24,25)20-13-5-3-2-4-11(13)15(21)9-17(23)12-8-10(18)6-7-14(12)19-16(17)22/h2-8,20,23H,9H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHJKZBDCLSMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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